4,4'-Dinitrostilbene-2,2'-disulfonic Acid Disodium Salt
Overview
Description
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt is an organic compound with the formula C14H8N2Na2O10S2. This compound is commonly used as a precursor in the synthesis of various textile dyes and optical brighteners . It is known for its ability to form azo dyes when reacted with aniline derivatives .
Scientific Research Applications
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a common precursor to a variety of textile dyes and optical brighteners .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound begins with the sulfonation of 4-nitrotoluene, which yields 4-nitrotoluene-2-sulfonic acid. This species is then oxidized with sodium hypochlorite to produce the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid .
Biochemical Pathways
The compound is involved in the formation of azo dyes when it reacts with aniline derivatives . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their structure. These dyes are widely used in the textile industry. Commercially important dyes derived from this compound include Direct Red 76, Direct Brown 78, and Direct Orange 40 .
Result of Action
The primary result of the action of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is the formation of azo dyes . These dyes are used in the textile industry for coloring fabrics. Additionally, the reduction of this compound yields 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener .
Action Environment
The action, efficacy, and stability of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the compound’s reactivity and the efficiency of dye formation .
Biochemical Analysis
Biochemical Properties
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt plays a significant role in biochemical reactions, particularly in the formation of azo dyes. The compound interacts with aniline derivatives to produce these dyes . Additionally, it can be reduced to 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener . The interactions with aniline derivatives involve the formation of azo bonds, which are crucial for the dyeing process.
Cellular Effects
The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt on various cell types and cellular processes are not extensively documented. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, have been shown to influence cellular functions. For instance, these compounds can affect cell signaling pathways and gene expression by interacting with cellular anion transporters . This interaction can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes involved in the synthesis of azo dyes . Additionally, it can undergo reduction to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, which acts as an optical brightener by binding to specific sites on fabrics . These binding interactions are essential for the compound’s role in dyeing and brightening processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt are important factors to consider. The compound is generally stable under standard conditions, but its long-term effects on cellular function have not been extensively studied . In vitro and in vivo studies are needed to determine any potential degradation products and their impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt at different dosages in animal models have not been well-documented. Studies on its derivatives suggest that high doses may lead to adverse effects, such as ulcers in the stomach
Metabolic Pathways
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is involved in metabolic pathways related to the synthesis of azo dyes. The compound interacts with enzymes and cofactors that facilitate the formation of azo bonds . These interactions are crucial for the production of commercially important dyes, such as Direct Red 76, Direct Brown 78, and Direct Orange 40 . The compound’s role in these pathways highlights its importance in the textile industry.
Transport and Distribution
The transport and distribution of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt within cells and tissues are not well-characterized. Its derivatives are known to interact with cellular anion transporters, which may influence their localization and accumulation within cells
Subcellular Localization
The subcellular localization of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt has not been extensively studied. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, are known to target specific compartments within cells . These targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function.
Preparation Methods
The synthesis of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt begins with the sulfonation of 4-nitrotoluene, which produces 4-nitrotoluene-2-sulfonic acid . This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro- . Industrial production methods typically follow similar routes, ensuring the compound’s purity and consistency for use in dye manufacturing .
Chemical Reactions Analysis
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt undergoes several types of chemical reactions:
Oxidation: The initial oxidation of 4-nitrotoluene-2-sulfonic acid to form the disodium salt.
Reduction: The compound can be reduced to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, a common optical brightener.
Substitution: Reaction with aniline derivatives to form azo dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various aniline derivatives for azo dye formation . The major products formed from these reactions are typically azo dyes and optical brighteners .
Comparison with Similar Compounds
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt can be compared with other similar compounds such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A common optical brightener used in the textile industry.
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid: Used as a specific inhibitor of cellular anion permeability.
4,4’-Diazido-2,2’-stilbenedisulfonic acid: Employed in various chemical synthesis applications.
The uniqueness of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt lies in its dual functionality as both a precursor for azo dyes and an optical brightener .
Properties
CAS No. |
3709-43-1 |
---|---|
Molecular Formula |
C14H10N2NaO10S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+; |
InChI Key |
UGYWBUWKASLNLO-TYYBGVCCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
3709-43-1 15883-59-7 |
|
physical_description |
4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
128-42-7 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) 2,2'-stilbenedisulfonic acid, 4,4'-dinitro- 2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt 4,4'-dinitro-2,2'-stilbene disulfonate disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt 4,4'-dinitrostilbene-2,2'-disulphonic acid benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2) dinitrostilbenedisulfonic acid disodium 4,4'-dinitro-2,2'-stilbenedisulfonate DNDS |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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